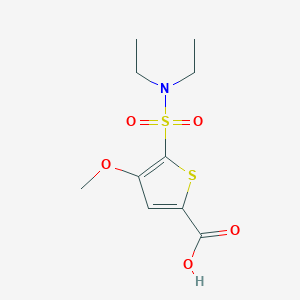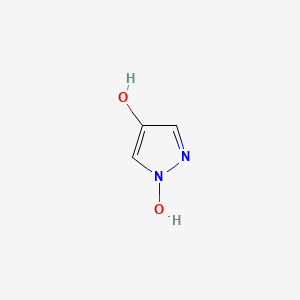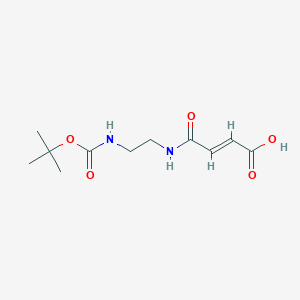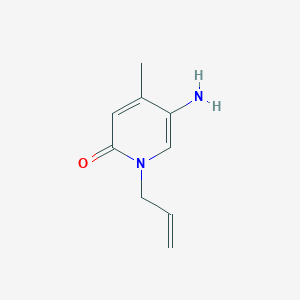
5-(Diethylsulfamoyl)-4-methoxythiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Diethylsulfamoyl)-4-methoxythiophene-2-carboxylic acid is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethylsulfamoyl)-4-methoxythiophene-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the thiophene ring, which undergoes various functional group modifications to introduce the diethylsulfamoyl and methoxy groups. The carboxylic acid group is usually introduced through oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
5-(Diethylsulfamoyl)-4-methoxythiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The sulfamoyl group can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction of the sulfamoyl group can produce amine derivatives.
Scientific Research Applications
5-(Diethylsulfamoyl)-4-methoxythiophene-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 5-(Diethylsulfamoyl)-4-methoxythiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the sulfamoyl and carboxylic acid groups allows the compound to form hydrogen bonds and electrostatic interactions with its targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the diethylsulfamoyl and methoxy groups, making it less versatile.
4-Methoxythiophene-2-carboxylic acid: Similar structure but without the diethylsulfamoyl group.
5-(Diethylsulfamoyl)thiophene-2-carboxylic acid: Lacks the methoxy group.
Uniqueness
The unique combination of diethylsulfamoyl, methoxy, and carboxylic acid groups in 5-(Diethylsulfamoyl)-4-methoxythiophene-2-carboxylic acid provides it with distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in fields requiring specific functional group interactions.
Properties
Molecular Formula |
C10H15NO5S2 |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
5-(diethylsulfamoyl)-4-methoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H15NO5S2/c1-4-11(5-2)18(14,15)10-7(16-3)6-8(17-10)9(12)13/h6H,4-5H2,1-3H3,(H,12,13) |
InChI Key |
FSEWOICWTHLNJE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(S1)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Butyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13078013.png)



![2-{1-[(Tert-butoxy)carbonyl]-3-methylpiperidin-4-yl}acetic acid](/img/structure/B13078031.png)
![2-[Amino(cyclopropyl)methyl]-4,6-dichlorophenol](/img/structure/B13078061.png)

![4-Methyl-1-[(1-methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13078077.png)




![4-[Methyl(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13078100.png)

